Sodium nitrate

Description

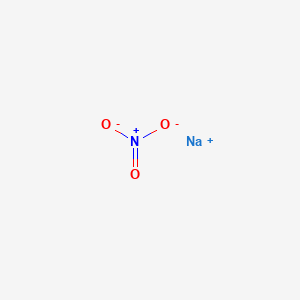

Structure

2D Structure

Properties

IUPAC Name |

sodium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.Na/c2-1(3)4;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDWKYIASSYTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaNO3, NNaO3 | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020937 | |

| Record name | Sodium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium nitrate appears as a white crystalline solid. Noncombustible but accelerates the burning of combustible materials. If large quantities are involved in fire or the combustible material is finely divided an explosion may result. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in solid propellants, explosives, fertilizers, and for many other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals soluble in water; [CAMEO] Colorless to white deliquescent crystals, granules, or powder; [CHEMINFO], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes 716 °F (USCG, 1999), 380 °C with decomp | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

...is soluble in liquid ammonia and forms Na NO3.4NH3 below -42 °C. The solubility in anhydrous methanol is 2.8 wt% at 25 °C., Slightly soluble in ethanol and methanol, 91.2 g/100g water at 25 °C, 1 g dissolves in 125 ml alcohol, 52 ml boiling alcohol, 3470 ml absolute alcohol, 300 ml methanol, 1.1 ml water, In water, 730,000 mg/L at 0 °C, Solubility in water, g/100ml at 25 °C: 92.1 | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.26, 2.3 g/cm³ | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Granulated sodium nitrate from Chile saltpeter contains 98.32 wt% NaNO3, 0.67 wt% NaCl, 0.24 wt% Na2B4O7, 0.03 wt% NaIO3, 0.17 wt% moisture, and 0.57 wt% undetermined. /From table/ | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, trigonal or rhombohedron crystals, White granules or powder | |

CAS No. |

7631-99-4 | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M4L3H2ZVZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

584.2 °F (USCG, 1999), 308 °C | |

| Record name | SODIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1509 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/726 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0185 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical Evolution of Scientific Understanding and Industrial Development of Sodium Nitrate

Early Discoveries and Historical Context of Sodium Nitrate (B79036) Utilization

Sodium nitrate (NaNO₃), a naturally occurring salt, has a history intertwined with agriculture, industry, and global conflict. Also known as Chile saltpeter to differentiate it from potassium nitrate (ordinary saltpeter), its mineral form is called nitratine or soda niter. atamanchemicals.comwikipedia.org There is evidence suggesting that indigenous populations in the Atacama Desert region of modern-day Chile and Peru, including the Atacameños and Incas, may have used the raw mineral, known as caliche, as a fertilizer. albumdesierto.cl

Spanish miners in the late 16th and early 17th centuries were aware of the substance and utilized it to produce black gunpowder for their mining operations. albumdesierto.cl Despite this early use, it remained relatively unknown in Europe. The first recorded shipment of saltpeter from Peru to England, arriving in either 1820 or 1825, failed to find any buyers and was reportedly discarded at sea to avoid customs duties. atamanchemicals.comwikipedia.orgatamanchemicals.com

By the mid-19th century, the perception of this compound had changed dramatically. Its value as a potent nitrogen fertilizer and a critical raw material for the manufacture of gunpowder and explosives became widely recognized. atamanchemicals.comredox.com This led to a surge in demand, transforming the mining of South American saltpeter into a highly profitable enterprise. wikipedia.org In 1859, England alone consumed 47,000 metric tons. wikipedia.orgatamanchemicals.com The vast, arid landscapes of the Atacama Desert in Chile and Peru emerged as the world's exclusive source of the compound. atamanchemicals.comwikipedia.orgavocadosource.com The strategic importance of these deposits was so great that they became a point of contention, culminating in the War of the Pacific (1879–1884), often called the "Saltpeter War," in which Chile fought against an alliance of Peru and Bolivia to gain control of the nitrate-rich territories. atamanchemicals.com For its economic significance during this period, this compound was often referred to as "white gold." atamanchemicals.comresearchgate.net

Evolution of this compound Production Methodologies: From Natural Deposits to Industrial Synthesis

The methods for producing this compound have undergone a significant transformation, evolving from rudimentary mining and purification of natural deposits to sophisticated industrial synthesis.

The primary source of naturally occurring this compound is a crude ore known as "caliche," which is found in large deposits in the Atacama Desert. atamanchemicals.comwikipedia.orgatamanchemicals.comavocadosource.com This ore typically contains between 8% and 20% this compound, alongside other salts like potassium nitrate, sodium sulfate (B86663), and chlorides. atamanchemicals.com

Early extraction techniques, such as the "Paradas" system, involved boiling the caliche ore in copper cauldrons to dissolve and separate the this compound. albumdesierto.cl This was later superseded by the more efficient Shanks process, which could achieve a recovery rate of approximately 60%. researchgate.net

A major advancement in purification technology came in the late 1920s with the introduction of the Guggenheim process. scribd.com This method was specifically designed to process lower-grade caliche ores, with this compound content as low as 7%, making large-scale mechanical mining economically viable. scribd.com Instead of boiling, the Guggenheim process involved leaching the crushed ore with warm water at around 40°C. scribd.com The resulting nitrate-rich solution was then filtered and subjected to refrigeration, causing the this compound to crystallize and precipitate out of the solution. atamanchemicals.comscribd.comgoogle.com The process incorporated a system of heat exchangers, using the cold mother liquor returning from the crystallization stage to pre-cool the warm, strong solution on its way to refrigeration, which significantly improved thermal efficiency and lowered costs. scribd.comgoogle.com

Comparison of Historical this compound Purification Methods

| Method | Approximate Era | Key Process Feature | Primary Advantage |

|---|---|---|---|

| Paradas System | c. 1810s - mid-19th Century | Boiling of caliche ore in cauldrons. albumdesierto.cl | Early, rudimentary extraction. |

| Shanks Process | Late 19th - Early 20th Century | Improved leaching process. | Higher recovery rate (~60%) than Paradas system. researchgate.net |

| Guggenheim Process | Late 1920s onwards | Leaching with warm water (~40°C) and precipitation by refrigeration. scribd.com | Enabled processing of low-grade ore (7% NaNO₃) and improved energy efficiency. scribd.com |

The dominance of Chilean saltpeter began to wane with one of the most significant chemical engineering achievements of the 20th century: the development of synthetic nitrogen fixation. The Haber-Bosch process, established in the early 1900s, was the catalyst for this change. avocadosource.comacs.org

In 1909, German chemist Fritz Haber successfully synthesized ammonia (B1221849) (NH₃) from atmospheric nitrogen and hydrogen gas. home.blogwikipedia.org Subsequently, a team at the German chemical company BASF, led by Carl Bosch, scaled up this discovery for industrial application. wikipedia.orgmedium.com The first commercial Haber-Bosch plant began operations in Oppau, Germany, in 1913, providing a virtually limitless source of ammonia. medium.comuantof.clwikipedia.org

This breakthrough was paired with the Ostwald process, developed by Wilhelm Ostwald in 1902. byjus.comtrademarknitrogen.com The Ostwald process converts ammonia into nitric acid (HNO₃) through catalytic oxidation. trademarknitrogen.comwikipedia.org In this multi-step process, ammonia is oxidized in the presence of a catalyst to form nitric oxide (NO), which is then further oxidized to nitrogen dioxide (NO₂). This nitrogen dioxide is subsequently absorbed in water to yield nitric acid. byjus.comwikipedia.org

With an abundant supply of synthetically produced nitric acid, this compound could be manufactured by neutralizing the acid with an alkali such as sodium carbonate (soda ash) or sodium hydroxide (B78521). atamanchemicals.comwikipedia.orglaxmienterprise.net

Reaction with Sodium Carbonate: 2 HNO₃ + Na₂CO₃ → 2 NaNO₃ + H₂O + CO₂ atamanchemicals.com

Reaction with Sodium Hydroxide: HNO₃ + NaOH → NaNO₃ + H₂O wikipedia.org

This synthetic route became critically important for Germany during World War I. The Allied naval blockade cut off access to the Chilean nitrate deposits, but the Haber-Bosch and Ostwald processes allowed Germany to produce its own nitrates for manufacturing munitions, thereby prolonging its war effort. wikipedia.orgwikipedia.orgwikipedia.org By the 1940s, the efficiency and scale of industrial synthesis had caused a dramatic decline in global demand for naturally sourced this compound. atamanchemicals.comwikipedia.org

Major Paradigm Shifts in this compound Research and Application

The trajectory of this compound has been marked by several paradigm shifts, redefining its role from a mined commodity to a versatile industrial chemical.

The first major shift was its establishment as a crucial global commodity for fertilizers and gunpowder, which spurred the development of a massive mining industry in Chile. atamanchemicals.comuantof.cl This era was defined by geopolitical maneuvering for control over the natural deposits. atamanchemicals.com

The second, and most profound, paradigm shift was the "Synthetic Revolution." The invention of the Haber-Bosch and Ostwald processes decoupled nitrate production from mining, creating it instead from abundant atmospheric nitrogen. researchgate.nethome.bloguantof.cl This not only broke Chile's monopoly but also ensured a stable, low-cost supply that was instrumental in the global population growth of the 20th century by enabling unprecedented agricultural productivity. medium.comuantof.cl

A third shift has been the diversification of its applications beyond its traditional roles. While still used in agriculture, this compound is now a key material in a variety of modern industrial processes. redox.comavocadosource.comecoinvent.org These include:

Glass and Enamels: Used as a refining agent to remove air bubbles from molten glass. ecoinvent.orgeinpresswire.com

Thermal Energy Storage: Molten this compound, often mixed with potassium nitrate, serves as a high-capacity heat transfer and storage medium in solar thermal power plants. wikipedia.orgavocadosource.comlaxmienterprise.netecoinvent.org

Explosives and Pyrotechnics: It is a component in slurry explosives, solid rocket propellants, and fireworks. wikipedia.orgecoinvent.orgeinpresswire.com

Metallurgy: Employed in molten salt baths for processes like heat treatment of metals and steel coating. redox.comecoinvent.org

The most recent shift involves a re-evaluation of the compound in the contexts of health and environmental sustainability. Research now explores the biological effects of dietary nitrates, while the industry faces increasing pressure from regulatory bodies to adopt cleaner and more sustainable production methods. dreamdecks.netdatamintelligence.comnih.gov Modern innovation is focused on improving efficiency and environmental performance, with developments in electrochemical production and the use of digital technologies to optimize manufacturing processes. laxmienterprise.netdatamintelligence.com

Evolution of this compound Applications

| Era | Primary Applications | Driving Factor |

|---|---|---|

| 19th - Early 20th Century | Fertilizer, Gunpowder. atamanchemicals.comredox.com | Discovery of large natural deposits in Chile. redox.com |

| Mid-20th Century | Intensive Agriculture, Military Explosives. wikipedia.orgmedium.com | Development of Haber-Bosch and Ostwald processes. home.bloguantof.cl |

| Late 20th - 21st Century | Thermal Energy Storage, Glass Production, Metallurgy, Specialty Chemicals. avocadosource.comecoinvent.orgeinpresswire.comdatamintelligence.com | Diversification of industrial technology and focus on new material properties. |

Advanced Synthesis and Production Methodologies for Sodium Nitrate

Contemporary Industrial Synthesis Routes and Process Optimization

The primary contemporary industrial method for synthesizing sodium nitrate (B79036) (NaNO₃) is through the acid-base neutralization reaction of nitric acid (HNO₃) with a sodium-containing base. The most commonly used bases are sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and to a lesser extent, sodium bicarbonate (NaHCO₃). echemi.comgoogle.com The choice of base depends on economic factors and desired purity.

With Sodium Carbonate (Soda Ash): 2HNO₃ + Na₂CO₃ → 2NaNO₃ + H₂O + CO₂ echemi.com

With Sodium Hydroxide (Caustic Soda): HNO₃ + NaOH → NaNO₃ + H₂O echemi.com

With Sodium Bicarbonate: HNO₃ + NaHCO₃ → NaNO₃ + H₂O + CO₂ google.com

The reaction with sodium hydroxide is notably exothermic. The resulting aqueous solution of sodium nitrate is then typically concentrated through evaporation, followed by crystallization to obtain the solid product. echemi.com

A critical aspect of this synthesis route is the industrial production of the nitric acid precursor. The Ostwald process is the cornerstone of modern nitric acid production. figshare.com Developed by Wilhelm Ostwald, this process involves the catalytic oxidation of ammonia (B1221849) (NH₃) over a platinum-rhodium catalyst at high temperatures (around 900 °C) to form nitric oxide (NO). figshare.comchemedx.orggoogle.com The nitric oxide is subsequently oxidized to nitrogen dioxide (NO₂), which is then absorbed in water to yield nitric acid. figshare.comchemedx.org The ammonia itself is predominantly produced via the Haber-Bosch process, which synthesizes ammonia from atmospheric nitrogen and hydrogen. echemi.com

Process optimization focuses on maximizing yield and purity while minimizing costs. Key parameters in the Ostwald process, such as temperature, pressure, and catalyst efficiency, are tightly controlled to ensure high conversion rates of ammonia to nitric acid. chemedx.org In the final neutralization step, controlling the pH is crucial for driving the reaction to completion. google.com Subsequent evaporation and crystallization steps are managed to produce a product of desired concentration and physical form, such as pellets or prills, which are formed by spraying the molten salt in a tower. google.comacs.org

Historically, a significant amount of this compound was produced by mining and refining natural deposits of "Chile saltpeter" (caliche ore) found extensively in the Atacama Desert of Chile. echemi.commdpi.com The Guggenheim method was a prominent extraction technique where the caliche was dissolved in warm water, and the this compound was then selectively crystallized by cooling the solution. google.com This method has been largely supplanted by synthetic production routes due to the development of the Haber-Bosch and Ostwald processes. echemi.commdpi.com

Alternative and Novel Synthesis Pathways of this compound

Reaction Mechanisms in Ammonium (B1175870) Nitrate-Sodium Salt Systems

An alternative synthesis route for this compound involves a double displacement (or metathesis) reaction between ammonium nitrate (NH₄NO₃) and a sodium salt. This method is particularly relevant for industries that produce ammonium nitrate. rsc.org The common sodium salts used are sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃). google.com

The reaction mechanisms proceed as follows:

With Sodium Hydroxide: NH₄NO₃ + NaOH → NaNO₃ + NH₄OH (Ammonium Hydroxide) echemi.com

In an aqueous solution, the ammonium hydroxide exists in equilibrium with ammonia (NH₃) and water. Upon warming, ammonia gas is liberated, driving the reaction forward. google.com The net ionic equation for this acid-base reaction is NH₄⁺(aq) + OH⁻(aq) → NH₃(g) + H₂O(l). mdpi.comnih.gov

With Sodium Carbonate: 2NH₄NO₃ + Na₂CO₃ → 2NaNO₃ + (NH₄)₂CO₃ (Ammonium Carbonate) google.comgoogle.comecoinvent.org

Ammonium carbonate is unstable and can decompose upon heating to ammonia, carbon dioxide, and water, which helps to isolate the this compound product. The reaction can be driven by the evolution of gaseous byproducts. figshare.com

With Sodium Bicarbonate: NH₄NO₃ + NaHCO₃ → NaNO₃ + NH₄HCO₃ (Ammonium Bicarbonate) google.comgoogle.com

Similar to ammonium carbonate, ammonium bicarbonate is thermally unstable and decomposes, facilitating the separation of the desired this compound. google.com

These reactions are typically carried out in aqueous solutions. The separation of this compound from the resulting mixture relies on the physical properties of the byproducts, such as the volatility of ammonia and the decomposition of ammonium carbonates upon heating.

| Reactants | Products | Reaction Type | Key Conditions |

| Ammonium Nitrate (NH₄NO₃) + Sodium Hydroxide (NaOH) | This compound (NaNO₃) + Ammonium Hydroxide (NH₄OH) | Double Displacement / Acid-Base | Aqueous solution, warming to drive off ammonia gas google.com |

| Ammonium Nitrate (NH₄NO₃) + Sodium Carbonate (Na₂CO₃) | This compound (NaNO₃) + Ammonium Carbonate ((NH₄)₂CO₃) | Double Displacement | Aqueous solution, heating may be used to decompose byproduct figshare.comgoogle.com |

| Ammonium Nitrate (NH₄NO₃) + Sodium Bicarbonate (NaHCO₃) | This compound (NaNO₃) + Ammonium Bicarbonate (NH₄HCO₃) | Double Displacement | Aqueous solution, heating decomposes byproduct google.com |

Catalytic Approaches in this compound Synthesis

Direct catalytic synthesis of this compound is not a feature of large-scale industrial production, which relies on the aforementioned neutralization and metathesis reactions. The role of catalysis is primarily found in the production of the essential precursors for these reactions.

However, novel research points toward electrocatalytic methods as a potential future pathway. Electrocatalysis involves using an electrode material (a catalyst) to facilitate electrochemical reactions.

Electrocatalytic Ammonia Oxidation: Research has demonstrated the homogeneous electrocatalytic oxidation of ammonia in water to produce a mixture of nitrite (B80452) and nitrate ions using a copper complex catalyst.

Electrolytic Production: Processes have been developed for the electrolytic production of mixed this compound and potassium nitrate solutions. These involve electrolyzing a brine of sodium and potassium chlorides in a membrane cell to produce mixed hydroxides, which are then reacted with nitric acid. google.com Another electrolytic process describes the conversion of sodium nitrite to this compound. chemedx.org

These electrocatalytic and electrolytic routes represent emerging technologies that could offer alternative methods for nitrate synthesis, potentially with environmental and energy advantages, but they are distinct from the traditional industrial processes.

Purity Control and Crystallization Engineering for Specific Research Grades

Achieving high purity and specific physical forms of this compound is critical for its various applications, from laboratory research to industrial uses like heat transfer fluids. The primary method for purification is recrystallization from an aqueous solution. echemi.com

Industrial processes often employ advanced crystallization techniques to control purity and crystal morphology. One such method is vacuum cooling crystallization . In this process, a hot, concentrated mother liquor of this compound is subjected to a vacuum. acs.org The reduced pressure causes the water to evaporate rapidly, cooling the solution and inducing crystallization. This method allows for precise control over the cooling rate and level of supersaturation, which are key parameters influencing crystal size and purity.

A significant challenge in this compound production is the removal of impurities, particularly sodium chloride and sodium sulfate (B86663), which often co-exist in the raw material streams. acs.org During crystallization, these impurities can become trapped within the this compound crystals or in the interstitial mother liquor.

Strategies for purity control include:

Washing and Elutriation: After crystallization, the resulting slurry can be washed with water in an elutriation device. Mechanical or gas stirring during this step helps to re-dissolve more soluble impurities like sodium chloride and sodium sulfate from the surface of the this compound crystals. acs.org

Control of Mother Liquor Concentration: By carefully controlling the concentration of this compound in the high-temperature mother liquor (e.g., 850-1000 g/L) before crystallization, the co-precipitation of impurities can be minimized. acs.org

Cyclic Processing: In processes involving multiple salts, such as separating this compound from sodium acetate (B1210297) in radioactive waste streams, recycling the mother liquors from crystallization can enable nearly 100% recovery and improved purity of the target salt. nih.gov

Crystallization engineering is also employed to produce this compound with specific physical characteristics. For instance, prilling is a technique used to create a granular or pelletized product. This is achieved by spraying molten this compound, heated to just above its melting point (308 °C) but below its decomposition temperature (380 °C), into the top of a prilling tower. acs.org As the droplets fall, they cool and solidify into small, uniform pellets, a form that is commercially desirable for its free-flowing characteristics. google.comacs.org

| Parameter | Method/Technique | Purpose | Research Finding/Data |

| Impurity Removal | Vacuum Cooling Crystallization | Control crystal growth, minimize impurity inclusion. | Adding water during the process can restrain the crystallization of NaCl and Na₂SO₄. acs.org |

| Impurity Removal | Elutriation (Washing) | Re-dissolve entrapped impurities like NaCl and Na₂SO₄ from crystal surfaces. | Mechanical or gas stirring enhances the re-dissolution of impurities. acs.org |

| Purity Enhancement | Recrystallization | General purification by dissolving the crude product and re-forming purer crystals. | A single recrystallization step can achieve decontamination factors of 30 to 50 from certain radioactive components. nih.gov |

| Morphology Control | Prilling | Produce solid, spherical pellets. | Molten NaNO₃ is sprayed in a tower; droplets cool and solidify as they fall. acs.org |

| Process Control | Mother Liquor Concentration | Optimize yield and purity before crystallization. | Controlling concentration to 850-1000 g/L is a key step in vacuum cooling crystallization. acs.org |

Fundamental Chemical Reactivity and Mechanistic Studies of Sodium Nitrate

Thermal Decomposition Pathways and Kinetics of Sodium Nitrate (B79036)

The thermal decomposition of sodium nitrate is a complex process that has been the subject of numerous kinetic and mechanistic investigations. Studies have shown that the decomposition pathway and its kinetics are highly dependent on factors such as temperature and the surrounding gaseous environment. acs.orgrsc.orgrsc.org

The thermal decomposition of this compound initiates at temperatures around 380°C to 450°C and becomes more rapid at higher temperatures. nagwa.comoup.combrainly.com Research conducted over a range of temperatures, from 570°C to 760°C, has elucidated the progression of the decomposition. rsc.orgrsc.org At temperatures below 700°C, an equilibrium is established between this compound, sodium nitrite (B80452), and oxygen. acs.orgsciencemadness.org However, as the temperature increases beyond 700°C, the decomposition of sodium nitrite becomes the more dominant reaction. acs.orgsciencemadness.org

The composition of the gaseous atmosphere significantly influences the reaction. Studies have been conducted in the presence of inert atmospheres like argon and nitrogen, as well as in reactive atmospheres such as air and pure oxygen. acs.orgrsc.orgpyrometallurgy.co.za It has been observed that atmospheric oxygen does not directly participate in the initial decomposition of this compound to sodium nitrite. rsc.orgrsc.org In fact, a nitrogen atmosphere can enhance the rate of nitrate decomposition compared to an oxygen atmosphere. researchgate.net The presence of an oxygen atmosphere can, however, influence the subsequent reactions, particularly the oxidation of the intermediate product, sodium nitrite, back to this compound. acs.orgsciencemadness.org The use of a sealed system, which allows for the accumulation of gaseous products like oxygen, can shift the equilibrium towards the nitrate side, thereby enhancing the thermal stability of the molten salt. dlr.de

The thermal decomposition of this compound is not a single-step process but involves the formation of intermediate species and proceeds through consecutive and overlapping reactions. rsc.orgrsc.orgsemanticscholar.org The primary and initial step of the decomposition is the formation of sodium nitrite (NaNO₂) and oxygen gas (O₂). nagwa.combrainly.comquora.com This initial decomposition is the principal reaction observed at lower temperatures within the decomposition range. rsc.org

As the decomposition progresses, particularly at higher temperatures, sodium nitrite itself undergoes further breakdown. rsc.orgsemanticscholar.org An intermediate species, sodium superoxide (B77818) (NaO₂), has been identified as a product of sodium nitrite decomposition. acs.orgsciencemadness.org The final solid product of the complete thermal decomposition of this compound at temperatures up to 910°C is sodium oxide (Na₂O). rsc.orgsciencemadness.orgepj-n.org

The gaseous products evolved during the decomposition have been identified through mass spectrometric analysis. acs.orgsciencemadness.org The primary gaseous products are oxygen (O₂) and nitrogen (N₂). acs.orgoup.comsciencemadness.org Small quantities of nitrogen dioxide (NO₂) have also been detected. acs.orgsciencemadness.org The nitrogen gas is believed to originate from the breakdown of the sodium nitrite intermediate. sciencemadness.org At temperatures above 680°C, the formation of nitrogen gas becomes more significant. oup.com The evolution of nitric oxide (NO) has also been observed, which can be subsequently oxidized to nitrogen dioxide in an oxygen-containing environment. osti.gov

Table of Decomposition Products

| Stage | Reactant | Solid Product(s) | Gaseous Product(s) | Temperature Range (°C) |

|---|---|---|---|---|

| Initial | This compound (NaNO₃) | Sodium Nitrite (NaNO₂) | Oxygen (O₂) | >380 nagwa.com |

| Subsequent | Sodium Nitrite (NaNO₂) | Sodium Oxide (Na₂O) | Nitrogen (N₂), Oxygen (O₂) | >700 acs.orgsciencemadness.org |

The activation energy for the decomposition of this compound has been determined through various studies. For the initial decomposition of this compound to sodium nitrite, a value of 40.3 kcal/mole has been reported. rsc.org Another study, which derived the activation energy from the equilibrium constant of the nitrite-nitrate system, reported a value of 44.7 kcal/mole. rsc.org The heat of reaction for the formation of one mole of this compound from sodium nitrite and oxygen was calculated to be -24.5 kcal/mole. acs.orgsciencemadness.org

Kinetic analysis using iso-conversional methods has also been employed to investigate the thermal decomposition reactions of nitrate-based molten salts, providing further insight into the reaction mechanisms. researchgate.net

Redox Reaction Mechanisms Involving this compound

Redox reactions are central to the chemistry of this compound, particularly at high temperatures. The decomposition of this compound to sodium nitrite and oxygen is itself a redox process. nagwa.comquora.com Furthermore, the reverse reaction, the oxidation of sodium nitrite to this compound, is a key equilibrium reaction. acs.orgsciencemadness.org This oxidation reaction is surface-dependent, with the rate being influenced by the area of contact between gaseous oxygen and the molten sodium nitrite. acs.orgsciencemadness.org

In pyrotechnic mixtures, such as those containing magnesium, this compound acts as an oxidizer. The reaction involves the condensed phase reaction of magnesium with molten this compound to form magnesium oxide, sodium oxide, and nitrogen. taylorandfrancis.com

Chemical Interactions of this compound in Molten Salt Environments

This compound is a primary component of various molten salt mixtures, which are utilized in a range of industrial applications due to their high heat capacity and thermal stability. contec.techjameswalker.biz A common industrial molten salt is "Solar Salt," a binary mixture of 60% this compound and 40% potassium nitrate. taylorandfrancis.comcontec.tech These molten salts are used as heat transfer fluids in solar thermal power plants. pyrometallurgy.co.zataylorandfrancis.com

The chemical interactions within these molten salt environments are critical to their performance and stability. The addition of other salts, such as potassium nitrate, lowers the melting point of the mixture, making it more suitable for practical applications. osti.govcontec.tech The interactions are not limited to the salt components themselves. The molten salt can interact with the containment materials, and its corrosivity (B1173158) is a significant factor in industrial applications. jameswalker.biz The atmosphere above the melt also plays a crucial role, with a nitrogen cover gas sometimes used to prevent the slow conversion of nitrite components to nitrate. osti.gov Molten this compound and sodium nitrite baths are also used for cleaning and stripping impurities from metals due to their oxidative and catalytic properties. contec.tech

The formation of oxide ions (O²⁻) is an important aspect of the chemistry of molten nitrate systems, particularly at high temperatures, as it indicates the decomposition of the nitrate and nitrite ions. dlr.de The thermodynamic stability of the molten salt is largely governed by the equilibrium between nitrate (NO₃⁻) and nitrite (NO₂⁻) ions, which is influenced by the partial pressure of oxygen in the surrounding atmosphere. osti.gov

2NaNO₃ ⇌ 2NaNO₂ + O₂

Gas Solubility and Diffusion in Molten this compound-Containing Mixtures

The solubility and diffusivity of gases in molten this compound (NaNO₃) and its mixtures are critical parameters for understanding and modeling the kinetics of gas-molten salt reactions. These properties are particularly important in applications such as heat transfer fluids in solar power plants, high-temperature energy storage, and industrial chemical processes where interactions with atmospheric or process gases occur. pyrometallurgy.co.zawikipedia.org

Research has shown that the diffusion coefficients of gases in molten salts can be determined by measuring gas absorption rates. For instance, the diffusion coefficient of carbon dioxide (CO₂) in molten NaNO₃ was determined by tracking the absorption from rising gas bubbles. sci-hub.se Studies have also been conducted on the solubility of nitrogen gas in molten this compound-potassium nitrate mixtures. amanote.comjst.go.jp The atmosphere above the molten salt significantly influences its stability and the evolution of gases like nitrogen oxides (NOx). For example, in binary KNO₃-NaNO₃ mixtures, using a pure dry nitrogen or air atmosphere is more effective at reducing NOx evolution compared to an argon atmosphere. pyrometallurgy.co.za

The diffusion of carbon dioxide in molten NaNO₃ has been quantified at specific temperatures. These experimental values are essential for validating theoretical models of liquid transport, such as the hole theory, which considers the energy required to form a void in the liquid and the energy for a particle to jump into that void. acs.org

Below is a data table showing the diffusion coefficient of carbon dioxide in molten this compound at a specific temperature.

| Temperature (°C) | Diffusion Coefficient (cm²/s) x 10⁻⁵ |

|---|---|

| 350 | 2.53 |

Data sourced from: sci-hub.se

Solid-State Reactivity of this compound in Composite Systems

The solid-state reactivity of this compound is a key area of study, particularly in the development of composite materials for applications like solid-state batteries and thermal energy storage. The introduction of a second, often inert, phase into the NaNO₃ matrix can significantly alter the material's properties.

In composite solid electrolytes, an inert dispersoid like silica (B1680970) (SiO₂) is added to the host NaNO₃. Studies on the NaNO₃:SiO₂ system have shown that while no chemical reaction occurs between the this compound and the silica particles, the presence of the dispersoid enhances ionic conductivity. primescholars.com This enhancement is attributed to the formation of a space-charge region at the interface between the host and the dispersoid particles, which increases the concentration of defects. primescholars.com The maximum enhancement in DC ionic conductivity is observed at a specific mole percentage of the dispersoid, after which the conductivity begins to decrease. primescholars.com X-ray diffraction patterns confirm that the pure phases of both NaNO₃ and the dispersoid coexist in these composite systems. primescholars.com

The reactivity of this compound in the solid state is also critical in the synthesis of other materials, such as layered oxides. For example, α-NaFeO₂ can be synthesized via a solid-state reaction between NaNO₃ and iron(III) oxide (γ-Fe₂O₃). researchgate.net Research indicates that this reaction is significantly influenced by the surrounding atmosphere; it proceeds much faster in a nitrogen atmosphere compared to an oxygen atmosphere. researchgate.net In an inert atmosphere, the decomposition of nitrate is enhanced, which controls the reaction rate. The molten NaNO₃ acts as a solvent for ferric ions, promoting the transformation to α-NaFeO₂. researchgate.net

When this compound is part of a mixed crystal system, its behavior can be more complex. In the [NaNO₃]₁₀₀-x:[Sr(NO₃)₂]x mixed system, at low concentrations of strontium nitrate, a solid solution is formed where Sr²⁺ ions substitute into the NaNO₃ structure. chalcogen.ro However, at higher concentrations, a coexistence of two phases is observed: a rhombohedral phase of NaNO₃ saturated with Sr²⁺ ions and a cubic phase of Sr(NO₃)₂ saturated with Na⁺ ions. chalcogen.ro This two-phase coexistence is linked to a significant enhancement in ionic conductivity. chalcogen.ro

| Composite System | Reactant/Dispersoid | Key Research Finding | Reference |

|---|---|---|---|

| Dispersed Solid Electrolyte | Silica (SiO₂) | Enhancement of ionic conductivity due to increased defect concentration in the space-charge region; no chemical reaction between components. | primescholars.com |

| Layered Oxide Synthesis | Iron(III) Oxide (γ-Fe₂O₃) | Reaction to form α-NaFeO₂ is faster in a nitrogen atmosphere than in oxygen. Molten NaNO₃ acts as a solvent. | researchgate.net |

| Mixed Crystal System | Strontium Nitrate (Sr(NO₃)₂) | At higher concentrations, two phases coexist, leading to enhanced ionic conductivity. | chalcogen.ro |

Theoretical and Computational Chemistry of Sodium Nitrate Systems

Electronic Structure and Bonding Investigations of Sodium Nitrate (B79036)

Investigating the electronic structure and bonding characteristics of sodium nitrate provides a foundational understanding of its chemical and physical properties. These studies are crucial for predicting its reactivity and behavior in different environments.

Ab Initio Quantum Mechanical Approaches to Crystalline and Surface Properties

Ab initio quantum mechanical methods, particularly periodic Hartree-Fock (PHF) theory, have been employed to study the electronic structure of crystalline this compound. These calculations reveal that NaNO₃ forms a molecular-ionic crystal with a hexagonal unit cell (space group no. 167, R3hc) acs.org. The analysis indicates a "molecular-ionic" character, where the electronic structure of the bulk and cleavage surfaces are nearly identical, suggesting minimal surface-induced electronic shifts acs.orgacs.orgpnnl.gov. This compound is characterized as a wide-band-gap insulator acs.org.

Density Functional Theory (DFT) calculations, often employing generalized gradient approximations (GGA) or local density approximations (LDA), have also been utilized to determine electronic and optical properties. These studies typically optimize geometrical parameters, finding good agreement with experimental data researchgate.netrepositorioinstitucional.mxresearchgate.net. The band gap of pure this compound has been calculated to be approximately 2.92 eV (indirect) using DFT methods researchgate.net, with other studies reporting values around 3.05 eV researchgate.net. For glycine-sodium nitrate (GSN) crystals, which incorporate NaNO₃, DFT calculations yielded band gaps of approximately 2.98 eV (LDA) and 2.99 eV (GGA) repositorioinstitucional.mx. These calculations also provide insights into optical properties such as dielectric functions, refractive indices, and absorption spectra researchgate.netresearchgate.net. Studies on defected surfaces, such as those with surface nitrite (B80452) groups, show that these defects can introduce states within the band gap, leading to a red shift in absorption bands acs.orgacs.org.

Table 4.1.1: Calculated Electronic Band Gaps of this compound

| Material / System | Method | Band Gap (eV) | Type | Citation |

| This compound (NaNO₃) | DFT (GGA) | 2.92 | Indirect | researchgate.net |

| This compound (NaNO₃) | DFT | 3.05 | researchgate.net | |

| Glycine-Sodium Nitrate | DFT (LDA) | 2.98 | repositorioinstitucional.mx | |

| Glycine-Sodium Nitrate | DFT (GGA) | 2.99 | repositorioinstitucional.mx |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT has been applied to investigate reaction mechanisms, particularly concerning the chemical compatibility and decomposition pathways of this compound, often in conjunction with other substances. For instance, DFT calculations have been used to study the incompatibility of ammonium (B1175870) nitrate (AN) with sodium salts like sodium nitrite and this compound. In the reaction between this compound and nitric acid (HNO₃), DFT calculations suggest an activation free energy of approximately 50.7 kcal/mol for the formation of sodium hydroxide (B78521) and dinitrogen pentoxide researchgate.netaidic.it. The presence of water can significantly influence these reaction barriers, potentially catalyzing decomposition pathways aidic.it. DFT has also been employed to understand the role of NaNO₃ as a product and catalyst in heterogeneous reactions involving NO₂ and anthracene (B1667546) on NaCl clusters, indicating its importance in promoting the formation of anthraquinone (B42736) nih.gov. Furthermore, DFT is used to predict reaction pathways and thermodynamic parameters for nitrate remediation processes, aiding in the design of catalysts oaepublish.com.

Molecular Dynamics Simulations for this compound Behavior

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior, phase transitions, and transport properties of this compound across different states and environments.

Prediction of Phase Transitions and Thermal Energy Storage Characteristics

MD simulations have been crucial in understanding the order-disorder phase transitions in crystalline this compound. These simulations, often employing potentials derived from electron gas formalisms or Buckingham potentials, successfully reproduce the transition temperature (T<0xE1><0xB5><0x9C>) and attribute the transition to the reorientation of the nitrate (NO₃⁻) anion about the crystallographic c-axis researchgate.netresearchgate.netscirp.org. Simulations cover temperature ranges from near room temperature up to 570 K, revealing that at higher temperatures, the NO₃⁻ anion motion can approach that of a free, quasi-two-dimensional rotor researchgate.net. The simulations also analyze the coupling between translational and librational lattice modes and predict diffuse scattering patterns consistent with experimental observations researchgate.net.

In the context of thermal energy storage (TES), MD simulations are used to predict the thermophysical properties of molten and solid NaNO₃, including melting points and latent heats of fusion niu.edulammps.orgniu.edu. Studies on encapsulated NaNO₃ within silica (B1680970) nanocapsules explore how confinement affects these TES properties niu.eduniu.edu. MD simulations of molten nitrate salts, including NaNO₃, also focus on predicting properties like density, thermal conductivity, viscosity, and heat capacity, often using flexible nitrate models or polarizable potentials to achieve good agreement with experimental data repec.orgresearchgate.net. For instance, densities of molten NaNO₃ are predicted to be within 2% of experimental values, and thermal conductivities match experimental data well researchgate.net. Nanoparticle doping, such as with SiO₂, in molten NaNO₃ has been studied via MD, revealing that low concentrations of nanoparticles can increase the specific heat capacity (Cp) by up to 26% due to the formation of a semi-ordered layer of ionic fluid ub.edu.

Ion Transport and Conductivity Studies in Aqueous and Molten Systems

MD simulations are extensively used to study ion transport and conductivity in both aqueous solutions and molten states of this compound. In aqueous solutions, simulations investigate the structure, ion-ion interactions, and transport properties such as self-diffusion coefficients and molar conductivity icmp.lviv.uatandfonline.comaip.orgnih.govresearchgate.net. By employing models for water (e.g., SPC/E) and ions, and using potentials derived from ab initio calculations or force matching, researchers can predict properties like density, water activity, and mean ionic activity coefficients researchgate.netaip.org. MD simulations provide detailed insights into the hydration spheres of Na⁺ and NO₃⁻ ions, ion pair formation, and the bulk structure of concentrated solutions, complementing diffraction experiments icmp.lviv.uatandfonline.comnih.gov. For example, diffraction methods excel at describing the hydration of Na⁺ ions, while MD provides detailed interpretations of the anion's hydration and ion pairing nih.gov.

Studies at the solution-air interface of aqueous this compound use MD with polarizable potentials to investigate surface tension and surface potential, showing good agreement with experimental measurements nih.govresearchgate.netnih.govacs.org. These simulations indicate that nitrate anions (NO₃⁻) reside primarily below the surface and become undercoordinated near the interface, which may influence photochemical reactions nih.govresearchgate.netacs.org. In molten states, MD simulations using validated interatomic potentials are used to calculate densities, thermal conductivities, viscosities, and self-diffusivities, providing data crucial for applications like concentrated solar power repec.orgresearchgate.netbham.ac.uk. For example, the viscosity of molten NaNO₃ is found to be in good agreement with experimental values researchgate.net.

Table 4.2.2: Key Properties of Molten this compound from MD Simulations

| Property | Value / Trend | Method/Potential Used | Citation |

| Density | Within 2% of experimental values | Polarizable interatomic potential | researchgate.net |

| Thermal Conductivity | Matches experimental data well | Polarizable interatomic potential | researchgate.net |

| Viscosity | Good agreement with experimental values | Polarizable interatomic potential | researchgate.net |

| Melting Point | Simulated for TES applications | Buckingham potential, PPPM for Coulombic interactions | lammps.org |

| Latent Heat of Fusion | Simulated for TES applications | Buckingham potential, PPPM for Coulombic interactions | lammps.org |

Nanoconfinement Effects on this compound Properties

The effects of nanoconfinement on this compound properties are primarily explored in the context of its use as a phase change material (PCM) within nanostructured composites. MD simulations are employed to evaluate the thermal energy storage characteristics of NaNO₃ encapsulated within silica nanocapsules niu.eduniu.edu. These studies investigate how the nanoconfinement influences melting points and latent heats of fusion, suggesting potential modifications compared to bulk NaNO₃. Composites of NaNO₃ with nanoparticles (e.g., SiO₂, TiO₂) and expanded graphite (B72142) (EG) are also studied using MD, revealing that nanoparticle addition can increase the specific heat capacity, while EG addition can slightly lower the phase change temperature frontiersin.org. These investigations aim to improve thermal conductivity and prevent leakage of the molten salt, crucial for TES applications frontiersin.org.

Compound List:

this compound (NaNO₃)

Ammonium nitrate (AN)

Potassium nitrate (KNO₃)

Lithium nitrate (LiNO₃)

Rubidium nitrate (RbNO₃)

Cesium nitrate (CsNO₃)

Sodium nitrite (NaNO₂)

Sodium chloride (NaCl)

Magnesium hydroxycarbonate (hydromagnesite)

Magnesium oxide (MgO)

Magnesium carbonate (MgCO₃)

Glycine

Pentaerythritol tetranitrate (PETN)

Silicon dioxide (SiO₂)

Titanium dioxide (TiO₂)

Expanded graphite (EG)

Sodium bicarbonate (NaHCO₃)

Sodium metabisulfite (B1197395) (Na₂S₂O₅)

Sodium dithionate (B1226804) (Na₂S₂O₆)

Sodium salicylate (B1505791)

Sodium hypochlorite (B82951)

Computational Studies in Analytical Sensor Design

Computational chemistry plays a pivotal role in the rational design and optimization of analytical sensors for various analytes, including this compound. These methods enable researchers to predict molecular interactions, electronic properties, and binding affinities, thereby guiding the selection of materials and the fine-tuning of sensor architectures. By simulating molecular behavior and interactions, computational approaches accelerate the development cycle and enhance the performance characteristics of sensing devices.

Molecular Imprinting for Nitrate Sensing Molecularly Imprinted Polymers (MIPs) are designed to selectively bind target molecules, making them suitable for analytical sensors. Computational studies, often employing semi-empirical methods like Austin Model 1 (AM1) or more rigorous Density Functional Theory (DFT), are crucial for identifying optimal functional monomers and their ratios with the template molecule (this compound or its surrogates). These calculations predict the interaction energies between potential functional monomers and the template, which directly correlates with the imprinting efficiency and selectivity of the resulting polymer.

For instance, studies have investigated the complex formation between functional monomers and nitrate templates. In one such investigation, the interaction energy between allylthiourea (B1665245) (AT) and this compound was calculated using the AM1 method. The research indicated that AT exhibits significant interaction with this compound, with an optimal template-to-monomer ratio of 1:4 yielding a substantial binding energy of -39.79 kcal/mol for the complex researchgate.net. This suggests that AT is a promising functional monomer for designing nitrate-selective MIPs.

Another study explored the use of methacrylic acid (MAA) as a functional monomer for nitrate detection, employing isobutylnitrate as a template due to solubility considerations. Computational analysis using the AM1 method revealed that a 1:3 ratio of isobutylnitrate to MAA resulted in the most stable pre-polymerization complex, with a calculated binding energy of -4.52 kcal/mol analis.com.my. These computational findings provide a theoretical basis for synthesizing MIPs with enhanced recognition capabilities for nitrate ions.

Graphene-Based Sensor Materials Computational methods, particularly DFT, are also employed to evaluate the potential of novel materials like graphene derivatives for sensor applications. These studies focus on understanding the adsorption behavior and selectivity of functionalized graphene towards target analytes. For example, DFT calculations have been used to assess the adsorption of phosphate (B84403) and nitrate ions on pristine and modified graphene surfaces. These investigations have shown that while graphene materials can adsorb both anions, they often exhibit stronger adsorption energies for phosphate compared to nitrate, indicating a degree of selectivity that can be exploited in sensor design acs.org. Such computational insights help in designing graphene-based sensors that can differentiate between various anions in complex matrices.

Surface Plasmon Resonance (SPR) Sensors Computational studies can also elucidate the underlying mechanisms that enhance the performance of existing sensor platforms. For this compound detection using Surface Plasmon Resonance (SPR) sensors, computational analyses have explored the role of materials like graphene coatings on gold substrates. These studies suggest that charge transfer interactions between graphene and the gold layer, mediated by the presence of this compound, can significantly enhance the sensor's sensitivity to refractive index changes. Understanding these electronic interactions at the interface, often through computational modeling, is vital for optimizing SPR sensor design for specific analytes like this compound mdpi.com.

Computational Interaction Energy Data for Sensor Design

| Functional Monomer | Template Analyte (or Surrogate) | Computational Method | Optimal Ratio (Monomer:Template) | Interaction/Binding Energy (kcal/mol) | Reference |

| Allylthiourea (AT) | This compound | AM1 | 4:1 | -39.79 | researchgate.net |

| Methacrylic Acid (MAA) | Isobutylnitrate (Surrogate) | AM1 | 1:3 | -4.52 | analis.com.my |

Applications and Mechanistic Research in Advanced Engineering and Environmental Systems

Sodium Nitrate (B79036) in Thermal Energy Storage (TES) and Heat Transfer Fluids (HTF)

Sodium nitrate and its mixtures are pivotal in concentrated solar power (CSP) plants and other thermal energy storage (TES) systems due to their favorable thermophysical properties. These include a high heat capacity, low cost, low viscosity, and high thermal stability at elevated temperatures. researchgate.netfrontiersin.org Molten nitrate salts are extensively utilized for sensible heat storage in CSP plants and are considered among the most promising materials for latent heat storage applications. researchgate.net

This compound is a well-regarded phase change material (PCM) for medium and high-temperature thermal energy storage, prized for its high latent heat of fusion, chemical stability, and commercial availability. frontiersin.orgresearchgate.net Its melting point of approximately 306°C makes it suitable for applications such as direct steam generation in parabolic trough solar power systems, where it can be used to generate steam at high pressures. researchgate.netdlr.de The latent heat of fusion for this compound is reported to be in the range of 172 to 187 J/g. dlr.de

However, pure this compound has limitations, including a relatively high melting point and low thermal conductivity, which can restrict its application and performance. frontiersin.orgrepec.org To overcome these drawbacks, research has focused on several optimization strategies:

Composite Formation: To address the issue of leakage during the solid-liquid phase transition and to improve thermal conductivity, this compound is often incorporated into a shape-stable composite PCM (SSPCM). frontiersin.org Materials like expanded graphite (B72142) (EG) are used as a carrier matrix. The weak interactions, such as capillary forces and surface tension, between the expanded graphite and the nitrate can lead to a slight decrease in the phase change temperature. frontiersin.org

Nanoparticle Addition: The thermal properties of this compound can be enhanced by the addition of nanoparticles. For instance, adding nanoparticles such as silicon dioxide (SiO2) and titanium dioxide (TiO2) can improve the specific heat capacity. frontiersin.org Studies have shown that adding 1.0 wt% of silica (B1680970) nanoparticles to Solar Salt (a mixture of this compound and potassium nitrate) can increase the heat capacity by 26.7%. nih.gov Similarly, doping with copper oxide (CuO) nanoparticles has been found to increase thermal conductivity, diffusivity, and stability. nih.gov

Below is a table summarizing the thermophysical properties of this compound and a composite material.

To address the high melting point of single nitrate salts, multi-component mixtures are widely developed and utilized. repec.org These mixtures, particularly eutectic compositions, offer significantly lower melting points, broadening their applicability as heat transfer fluids (HTFs) and TES media. repec.orgosti.gov

Commonly used mixtures include:

Solar Salt: A binary mixture of 60 wt% this compound (NaNO₃) and 40 wt% potassium nitrate (KNO₃), with a melting point of about 240°C. mdpi.com

Hitec Salt: A ternary mixture composed of this compound, potassium nitrate, and sodium nitrite (B80452) (NaNO₂), with a composition of 7-53-40 wt% respectively, which lowers the melting point to 142°C. mdpi.com

Quaternary and Quinary Systems: Further reductions in melting temperature have been achieved by introducing other alkali and alkaline earth nitrates. For instance, adding calcium nitrate and lithium nitrate to a this compound-potassium nitrate base can lower the liquidus temperature to below 100°C. osti.gov A five-component system including lithium, sodium, and potassium cations with a mixed nitrate/nitrite anion has demonstrated a liquidus temperature near 70°C. researchgate.net

A novel eutectic mixture of NaNO₃-KNO₃-Ca(NO₃)₂ (16:48:36 wt%) has been developed with a low melting point of 382.1 K (109°C) and a fusion enthalpy of 57.9 J/g. mdpi.com The properties of various nitrate salt mixtures are compared in the table below.

The thermal stability of this compound-based molten salts is a critical factor for their use as HTFs, as it dictates the maximum operating temperature of the system. Generally, binary mixtures of potassium nitrate and this compound are stable up to 500°C. semanticscholar.org Above this temperature, significant decomposition occurs, leading to the evolution of nitrogen oxides (NOx) and weight loss of the melt. semanticscholar.org

The primary decomposition reaction involves the equilibrium between nitrate and nitrite: 2NaNO₃ ⇌ 2NaNO₂ + O₂

At temperatures between 450°C and 700°C, a portion of the nitrate decomposes to form nitrite, reaching an equilibrium. researchgate.net Above 700°C, further decomposition releases nitrogen oxides. researchgate.net The rate of decomposition is influenced by temperature and the surrounding atmosphere. semanticscholar.orgosti.gov For instance, the use of pure dry nitrogen or air as a protective atmosphere can reduce NOx evolution compared to an argon atmosphere. semanticscholar.org

Kinetic studies using thermogravimetric analysis (TGA) help in understanding the decomposition rates. The activation energy (Ea) for decomposition provides a measure of kinetic stability; a larger Ea signifies slower decomposition and thus higher thermal stability. osti.gov In-depth microstructural analysis of composite PCMs containing this compound and sodium nitrite has shown adequate thermal stability up to 350°C during thermal cycling in air. birmingham.ac.uk

Corrosion is a significant challenge in high-temperature molten salt systems, as it can degrade materials and compromise system integrity and efficiency. numberanalytics.comnumberanalytics.com The corrosiveness of molten salts is influenced by factors such as temperature, salt chemistry, and the presence of impurities. numberanalytics.comnumberanalytics.com

Strategies to mitigate corrosion and degradation include:

Material Selection: Utilizing corrosion-resistant materials is crucial. High-temperature alloys like Inconel, ceramics such as alumina, and materials with high chromium content are often selected for their resistance to molten salt corrosion. numberanalytics.comnumberanalytics.com

Control of Salt Chemistry: The purity of the molten salt significantly impacts corrosion risk. Impurities can accelerate corrosion by reacting with container materials. numberanalytics.com Therefore, regular monitoring and purification of the salt are essential. numberanalytics.com The redox potential of the salt is a key parameter; corrosion occurs when the salt's redox potential is higher than the standard potentials of the structural materials. nih.gov

Corrosion Inhibition Techniques:

Redox Potential Control: Corrosion can be mitigated by controlling the redox potential of the molten salt. This can be achieved by adding a redox system, through potentiostatic control of the material's potential, or by adding an amphoteric compound. nih.govmdpi.com

Additive Incorporation: Adding certain compounds to the molten salt can enhance its thermal stability and reduce degradation. For example, the addition of carbonates to a potassium nitrate-sodium nitrate melt has been shown to potentially increase its thermal stability. semanticscholar.org

Role of this compound in Electrochemical Processes and Material Modification

This compound also plays a crucial role as an electrolyte in various electrochemical applications, most notably in electrochemical machining.

Electrochemical machining (ECM) is a non-contact manufacturing process that shapes hard metals through anodic dissolution. electrochem.orgebrary.net The workpiece acts as the anode and a tool as the cathode, with an electrolyte, such as an aqueous this compound solution, flowing between them. electrochem.orge3s-conferences.org

The choice of electrolyte is critical in ECM as it significantly influences the machining accuracy and surface finish. This compound is considered a passivating electrolyte. tandfonline.com This means it promotes the formation of a protective oxide film on the metal surface, especially in areas with low current density. electrochem.orge3s-conferences.org

Mechanism of Action:

At high current densities, typically at the leading edge of the tool where the gap between the tool and workpiece is smallest, the passivating oxide film is continuously removed, allowing for efficient metal dissolution. electrochem.org